molecular formula C16H20N2O2 B7506175 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one

Cat. No. B7506175
M. Wt: 272.34 g/mol
InChI Key: LRMSWLLGTVQDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising preclinical and clinical results as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one selectively binds to the active site of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one blocks these signaling pathways and induces cell cycle arrest and apoptosis in B cells.
Biochemical and physiological effects:
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has been shown to selectively inhibit BTK activity in B cells, with minimal effects on other kinases. This selectivity reduces the risk of off-target effects and toxicity. In addition, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Clinical studies have shown that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one is well-tolerated and has manageable side effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its promising preclinical and clinical results. However, the limitations include its relatively low yield in the synthesis process and the need for further studies to determine its optimal dosage and treatment regimen.

Future Directions

There are several future directions for the research and development of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one. One potential direction is to investigate its efficacy in combination with other targeted therapies, such as venetoclax or ibrutinib, for the treatment of refractory B-cell malignancies. Another direction is to explore its potential in other B-cell disorders, such as autoimmune diseases or graft-versus-host disease. Additionally, further studies are needed to optimize its synthesis method and dosage regimen for clinical use.

Synthesis Methods

The synthesis of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one involves several steps, starting with the reaction of 2,3-dihydroindole with 2-bromoacetyl-azepan-2-one to yield the intermediate compound 1-(2-bromoacetyl)-2,3-dihydroindole. This intermediate is then reacted with 2-(2-oxoethyl)azepan-2-one to produce the final product, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic efficacy in B-cell malignancies. In vitro studies have shown that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one selectively inhibits BTK and downstream signaling pathways in B cells, leading to cell cycle arrest and apoptosis. In vivo studies using mouse models of CLL and NHL have demonstrated that 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one significantly inhibits tumor growth and prolongs survival.

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-8-2-1-5-10-17(15)12-16(20)18-11-9-13-6-3-4-7-14(13)18/h3-4,6-7H,1-2,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSWLLGTVQDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.